2-Methyl-2-(pyrrolidin-3-yl)propanenitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-methyl-2-pyrrolidin-3-ylpropanenitrile |
InChI |
InChI=1S/C8H14N2/c1-8(2,6-9)7-3-4-10-5-7/h7,10H,3-5H2,1-2H3 |
InChI Key |
AFDVOANDEZNCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1CCNC1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Pyrrolidin 3 Yl Propanenitrile Systems
Reactivity of the Nitrile Group in Pyrrolidinyl Propanenitriles
The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. openstax.org This polarity makes it susceptible to attack by various nucleophiles. Its reactivity is analogous in some ways to a carbonyl group. openstax.orgchemistrysteps.com
Hydrolysis: Nitriles can be hydrolyzed to produce carboxylic acids or amides. chemguide.co.uk This transformation can be carried out under either acidic or basic conditions. chemistrysteps.com
Acid-catalyzed hydrolysis: In the presence of a strong acid like hydrochloric acid and heat, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. chemistrysteps.comchemguide.co.uk The reaction proceeds through an amide intermediate to yield a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For a pyrrolidinyl propanenitrile, this would result in the formation of the corresponding carboxylic acid.
Base-catalyzed hydrolysis: When heated with an aqueous alkali solution, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the nitrile carbon. openstax.orgchemguide.co.uk This process typically forms a carboxylate salt and ammonia. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. openstax.orglibretexts.org An initial addition forms an imine anion, which then undergoes a second hydride addition. openstax.org An aqueous workup then protonates the resulting dianion to yield the primary amine. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org This reaction forms an imine anion intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. chemistrysteps.comlibretexts.org
| Reaction Type | Typical Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acidic Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | Amide | Carboxylic Acid |
| Alkaline Hydrolysis | OH⁻ (e.g., aq. NaOH), Heat; then H₃O⁺ | Carboxylate Salt | Carboxylic Acid |
| Reduction | 1. LiAlH₄; 2. H₂O | Imine Anion | Primary Amine |
| Reaction with Grignard Reagent | 1. R-MgBr; 2. H₃O⁺ | Imine | Ketone |
Reactions Involving the Pyrrolidine (B122466) Ring Nitrogen and Carbon Atoms
The pyrrolidine ring contains a secondary amine, which is both basic and nucleophilic. nih.gov This nitrogen atom is a primary site for reactions such as alkylation and acylation.
N-Alkylation and N-Acylation: The lone pair of electrons on the pyrrolidine nitrogen makes it a potent nucleophile.
N-Alkylation: The nitrogen can readily react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. The reaction may proceed further to form a quaternary ammonium salt, particularly if the alkylating agent is not sterically hindered. researchgate.net Reaction conditions often involve a base like potassium carbonate in a solvent such as DMF. researchgate.net
N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acylpyrrolidines (amides). This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Reactivity of Ring Carbons: While the nitrogen is the most reactive site, reactions can also occur at the carbon atoms of the pyrrolidine ring, often involving C-H activation strategies. For instance, stereoselective functionalization at the C-3 position has been achieved in related systems through advanced synthetic methods. nih.gov
| Reaction Type | Reactive Site | Typical Reagents | Product Class |
|---|---|---|---|
| N-Alkylation | Ring Nitrogen | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Tertiary Amine |
| N-Acylation | Ring Nitrogen | Acyl Chloride (R-COCl) or Anhydride | Amide |
| C-H Activation/Functionalization | Ring Carbons | Transition Metal Catalysts, Directing Groups | Substituted Pyrrolidine |
Intramolecular Cyclization and Rearrangement Reactions of Pyrrolidinyl Propanenitriles
The presence of two reactive functional groups within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of new ring systems.
Intramolecular Cyclization: Depending on the substitution pattern and reaction conditions, the pyrrolidine nitrogen could potentially act as an intramolecular nucleophile. For example, if a suitable leaving group is present on the chain connecting the two functional groups, the nitrogen could attack to form a bicyclic system. While direct cyclization involving the nitrile group is less common without activation, derivatives of the nitrile, such as an amidine formed by the addition of an amine, could undergo cyclization. The synthesis of pyrrolidones and caprolactams can be achieved through the intramolecular cyclization of linear precursors, such as the hydrolysis of an aminonitrile. researchgate.net Similarly, intramolecular cyclizations of amides can lead to various fused heterocyclic systems. rsc.org
Rearrangement Reactions: Nitriles can participate in various rearrangement reactions. researchgate.net For example, the Thorpe-Ziegler reaction involves the base-catalyzed intramolecular condensation of dinitriles to form cyclic β-keto nitriles. While not directly applicable to 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile itself, functionalized derivatives could undergo such transformations. Other rearrangements, like the Beckmann or Schmidt rearrangements, are well-established methods for synthesizing nitriles from other functional groups like ketones or aldehydes, respectively. organic-chemistry.org
Elucidation of Reaction Mechanisms in the Formation and Transformation of Pyrrolidinyl Nitriles
Understanding the mechanisms of formation and subsequent reactions of pyrrolidinyl nitriles is crucial for controlling reaction outcomes and designing new synthetic routes.
Formation Mechanisms: The synthesis of α-amino nitriles often proceeds via the Strecker synthesis or related pathways involving the addition of cyanide to an imine or iminium ion. For a compound like this compound, a plausible synthetic route could involve the reaction of a 3-substituted pyrrolidine precursor with acetone (B3395972) cyanohydrin or another cyanide source. Tandem reactions, such as the alkynyl aza-Prins-Ritter reaction, have been developed for the efficient synthesis of pyrrolidine derivatives, where a nitrile acts as a stabilizing group and a nucleophile. nih.gov
Mechanisms of Transformation:
Nitrile Hydrolysis: The mechanism for acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. chemistrysteps.com A series of proton transfers leads to an amide, which is then further hydrolyzed. chemistrysteps.com In the base-catalyzed version, the mechanism is initiated by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. openstax.org
Nitrile Reduction: The mechanism of reduction with LiAlH₄ involves two sequential nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. openstax.org The intermediate imine anion is complexed with an aluminum species, which facilitates the second hydride addition. openstax.org
Computational and Kinetic Studies: Modern mechanistic studies often employ a combination of experimental and computational methods. Density Functional Theory (DFT) calculations, for instance, can be used to determine the activation energies and geometries of transition states for reactions like the nucleophilic attack on a nitrile. nih.gov These computational predictions can be correlated with experimental kinetic data to build a detailed understanding of the reaction pathway. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. openpubglobal.com A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic framework.
The ¹H NMR spectrum of 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, including shielding and deshielding effects from adjacent functional groups.
Methyl Protons (C(CH₃)₂) : The six protons of the two methyl groups are chemically equivalent and are expected to appear as a sharp singlet in the upfield region, typically around δ 1.3-1.5 ppm. This is due to their attachment to a quaternary carbon, resulting in no adjacent protons for spin-spin coupling.
Pyrrolidine (B122466) Ring Protons : The protons on the five-membered pyrrolidine ring will exhibit more complex signals due to diastereotopicity and spin-spin coupling with neighboring protons.
H3 (CH) : The single proton at the C3 position, being attached to the carbon bearing the propanenitrile substituent, would likely appear as a multiplet. Its chemical shift would be downfield compared to other ring protons due to the influence of the adjacent nitrogen and the nitrile group, estimated in the δ 2.5-3.0 ppm range.
H2 and H5 (CH₂) : The protons on the carbons adjacent to the nitrogen (C2 and C5) are diastereotopic. They are expected to resonate as complex multiplets, further downfield due to the deshielding effect of the nitrogen atom, likely in the δ 2.8-3.5 ppm range.
H4 (CH₂) : The protons on C4 would also be diastereotopic and appear as multiplets, likely in the δ 1.8-2.2 ppm range.
Amine Proton (NH) : The proton on the nitrogen atom will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the δ 1.5-3.0 ppm range. It may couple with the adjacent protons on C2 and C5.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C(CH ₃)₂ | 1.3 - 1.5 | Singlet (s) |
| C4-H ₂ | 1.8 - 2.2 | Multiplet (m) |
| C3-H | 2.5 - 3.0 | Multiplet (m) |
| NH | 1.5 - 3.0 | Broad Singlet (br s) |
| C2-H ₂, C5-H ₂ | 2.8 - 3.5 | Multiplet (m) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Nitrile Carbon (C≡N) : The carbon of the nitrile group is characteristically found far downfield in the spectrum, typically in the range of δ 120-125 ppm.
Quaternary Carbon (C(CH₃)₂) : The quaternary carbon atom attached to the two methyl groups and the pyrrolidine ring is expected to have a chemical shift around δ 35-45 ppm.
Methyl Carbons (C(CH₃)₂) : The two equivalent methyl carbons will appear as a single signal in the upfield region, typically δ 25-30 ppm.
Pyrrolidine Ring Carbons :
C3 (CH) : The carbon atom bearing the substituent will be found around δ 35-45 ppm.
C4 (CH₂) : This carbon is predicted to be the most shielded of the ring carbons, with a signal around δ 28-35 ppm.
C2 and C5 (CH₂) : The carbons adjacent to the nitrogen atom will be deshielded and are expected to resonate in the δ 45-55 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C(C H₃)₂ | 25 - 30 |
| C 4 | 28 - 35 |
| C 3 | 35 - 45 |
| C (CH₃)₂ | 35 - 45 |
| C 2, C 5 | 45 - 55 |
| C ≡N | 120 - 125 |
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. openpubglobal.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. westmont.edu For this compound, COSY would show correlations between the protons on C3 and its neighbors on C2 and C4. It would also map out the entire spin system of the pyrrolidine ring (H2-H3-H4-H5). A cross-peak between the NH proton and the protons on C2 and C5 would confirm their proximity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached. This allows for the direct assignment of a carbon signal based on the assignment of its attached proton. For example, the proton signal at δ ~2.5-3.0 ppm would correlate with the carbon signal at δ ~35-45 ppm, assigning them both to the C3 position.
From the methyl protons (δ ~1.4 ppm) to the quaternary carbon (δ ~35-45 ppm), the C3 carbon of the pyrrolidine ring (δ ~35-45 ppm), and the nitrile carbon (δ ~120-125 ppm).
From the H3 proton (δ ~2.5-3.0 ppm) to the quaternary carbon, the methyl carbons, and the C2, C4, and C5 carbons of the ring. These correlations would firmly establish the connection between the propanenitrile moiety and the C3 position of the pyrrolidine ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies
HRMS is a critical technique for determining the precise molecular formula of a compound. For this compound (C₉H₁₆N₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 153.1386 Da. An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), provide insight into the molecule's structure. Key predicted fragmentation pathways would include:
Loss of the isobutyronitrile (B166230) radical, leading to a fragment corresponding to the protonated pyrrolidin-3-yl cation.
Cleavage of the C-C bond between the quaternary carbon and the pyrrolidine ring.
Standard fragmentation of the pyrrolidine ring via retro-Diels-Alder-type pathways or loss of small neutral molecules like ethylene.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. libretexts.org
Infrared (IR) Spectroscopy : The IR spectrum is expected to show several characteristic absorption bands:
C≡N Stretch : A sharp, strong absorption band in the range of 2240-2260 cm⁻¹ is a definitive indicator of the nitrile functional group. spectroscopyonline.com
N-H Stretch : A moderate, somewhat broad peak between 3200-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine in the pyrrolidine ring. utdallas.edu
C-H Stretch : Strong absorptions in the 2850-3000 cm⁻¹ region arise from the C-H stretching of the aliphatic methyl and methylene (B1212753) groups. libretexts.org
C-H Bend : Bending vibrations for the CH₂ and CH₃ groups would be observed in the fingerprint region, between 1350-1470 cm⁻¹. libretexts.org
Raman Spectroscopy : Raman spectroscopy would complement the IR data. The C≡N triple bond, being highly polarizable, would typically give a strong, sharp signal in the Raman spectrum, confirming the presence of the nitrile group.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination of Related Compounds
While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For related chiral pyrrolidine derivatives, this technique is invaluable for unambiguously establishing the absolute configuration of stereocenters. nih.govmdpi.com
A crystal structure analysis would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com It would also reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and detail any intermolecular interactions, such as hydrogen bonding involving the amine N-H group, which dictate the crystal packing. mdpi.comresearchgate.net This information is crucial for understanding the molecule's shape and how it interacts with its environment, which is of particular importance in fields like medicinal chemistry and materials science. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies on Pyrrolidinyl Propanenitrile Architectures
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For a molecule like 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can elucidate its fundamental characteristics. researchgate.net These calculations help in understanding the molecule's stability, reactivity, and intramolecular forces.
The flexibility of the pyrrolidine (B122466) ring and the rotatable single bond connecting it to the propanenitrile substituent mean that this compound can exist in multiple conformations. Conformational analysis using DFT maps the potential energy surface of the molecule by systematically rotating key dihedral angles to identify low-energy, stable conformers.
The most stable conformers of similar carbenes have been shown to feature stabilizing interactions between adjacent bonds and the orbitals of a key center. nih.gov For the target molecule, the analysis would focus on the puckering of the five-membered pyrrolidine ring (envelope and twisted conformations) and the rotation around the C-C bond linking the ring to the nitrile-bearing carbon. The calculations would yield the relative energies of these conformers, indicating which shapes the molecule is most likely to adopt. The energy differences between these states determine the conformational populations at a given temperature. Calculations on related molecules show that barriers to C-C bond rotation can be small compared to the rate-determining steps of reactions, influencing stereoselectivity. acs.org
Table 1: Illustrative Conformational Energy Profile This table is a hypothetical representation based on typical findings for substituted pyrrolidines.
| Conformer | Dihedral Angle (N-C-C-CN) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A | ~60° | 0.00 | Most stable gauche conformer |
| B | ~180° | 1.5 - 3.0 | Anti conformer, slightly higher energy |
Intramolecular interactions play a crucial role in dictating the preferred conformation and reactivity of a molecule. DFT is highly effective at identifying and quantifying these non-covalent interactions. In this compound, a key potential interaction is an intramolecular hydrogen bond between the hydrogen atom on the pyrrolidine nitrogen (N-H) and the nitrogen atom of the nitrile group (-C≡N).
Table 2: Typical Parameters for Intramolecular Hydrogen Bonds from DFT Data is illustrative of common findings in similar molecular systems.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| H---N Distance | 2.2 - 2.8 Å | Indicates the proximity of the donor and acceptor atoms. |
| N-H---N Angle | 110° - 140° | Describes the geometry of the hydrogen bond. |
Computational Analysis of Reaction Pathways and Selectivity
Computational methods are invaluable for mapping the reaction coordinates of chemical transformations, providing detailed mechanistic insights. nih.govmdpi.com For the synthesis of substituted pyrrolidines, DFT is frequently used to explore reaction mechanisms, such as 1,3-dipolar cycloadditions, to predict their feasibility and selectivity. researchgate.netacs.org
To understand how a pyrrolidine derivative like this compound might be synthesized, chemists can computationally model proposed reaction pathways. This involves locating the transition state (TS) for each elementary step. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.
The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that governs the reaction rate. DFT calculations can provide reliable estimates of these barriers. For instance, in modeling aza-Cope rearrangements or Michael additions to form pyrrolidine rings, comparing the activation barriers of competing pathways can reveal the most likely mechanism. acs.orgnih.gov Studies have shown that for some reactions, the formation of the pyrrolidine ring can have a low energy barrier, especially when facilitated by protonation or a catalyst. nih.gov
Table 3: Example Activation Energies for Pyrrolidine Synthesis Steps Values are representative examples from computational studies of related reactions.
| Reaction Step | Catalyst/Conditions | Calculated Ea (kcal/mol) | Reference Context |
|---|---|---|---|
| Cycloaddition (Ring Formation) | Thermal | 15 - 25 | Kinetically controlled cycloaddition reactions. researchgate.net |
| Cyclization | Acid-catalyzed | ~12 | Protonation of a carbonyl group facilitating ring closure. nih.gov |
Many reactions that form substituted pyrrolidines can result in multiple isomers. Computational chemistry is a powerful tool for predicting which regio- and stereoisomers will be preferentially formed. acs.org This is achieved by calculating the activation energies for all possible pathways leading to the different products. According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus yield the major product under kinetic control. researchgate.net
For example, in a [3+2] cycloaddition reaction to form a pyrrolidine ring, DFT can be used to compare the transition states for the formation of different regioisomers (e.g., addition to different ends of a dipolarophile) and stereoisomers (e.g., endo vs. exo products). researchgate.netrsc.org The influence of substituents on the stereochemical outcome can also be modeled, showing how bulky groups may prohibitively raise the activation barrier for the formation of one stereoisomer over another. acs.org
Molecular Modeling and Dynamics Simulations for Understanding System Behavior
While DFT calculations are excellent for analyzing static properties of individual molecules, molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a condensed phase like a solvent or solid state. nih.govresearchgate.net
For this compound, an MD simulation would model the molecule's movements by solving Newton's equations of motion for all atoms in the system. This allows for the exploration of conformational space on a nanosecond to microsecond timescale, revealing the flexibility of the pyrrolidine ring and the rotation of its substituents. MD simulations can capture the transitions between different low-energy conformations identified by DFT. nih.gov
Furthermore, MD is used to understand how the molecule interacts with its environment. By simulating the molecule in a box of solvent (e.g., water), one can study solvation effects, the formation and breaking of intermolecular hydrogen bonds, and calculate properties like the diffusion coefficient. These simulations provide a more realistic picture of the molecule's behavior than static, gas-phase calculations, bridging the gap between theoretical models and experimental reality. researchgate.net
Role As a Synthetic Intermediate and Advanced Building Block in Chemical Research
Application as a Key Intermediate in the Synthesis of Investigational Organic Compounds
The inherent reactivity and structural features of 2-methyl-2-(pyrrolidin-3-yl)propanenitrile make it a crucial precursor in the synthesis of a wide array of investigational organic compounds. The pyrrolidine (B122466) nitrogen can be readily functionalized, while the nitrile group can be transformed into various other functional groups, providing a gateway to diverse chemical entities.
Precursor to Complex Heterocyclic Systems and Fused Rings
The pyrrolidine motif is a fundamental component of many natural products and pharmacologically active molecules. Synthetic strategies often leverage building blocks like pyrrolidinyl propanenitrile to construct more elaborate heterocyclic systems. Methodologies such as 1,3-dipolar cycloaddition reactions using azomethine ylides generated from pyrrolidine derivatives are powerful tools for creating fused and spiro-linked heterocyclic structures. nih.govmdpi.com For instance, domino reactions involving radical additions and subsequent cyclizations can lead to the formation of pyrrolidine-fused dihydrobenzofurans, demonstrating how a pyrrolidine core can be elaborated into complex, multi-ring systems. nih.gov The synthesis of bicyclic pyrrolidines through various cycloaddition reactions further highlights the utility of pyrrolidine precursors in generating fused heterocyclic frameworks. nih.govmdpi.com While direct examples starting from this compound are not extensively documented in readily available literature, its structure is amenable to similar synthetic transformations for creating novel polycyclic systems. researchgate.net
Utility in the Preparation of Scaffolds for Medicinal Chemistry Research
In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached to create a library of related compounds. The pyrrolidine ring is considered a "privileged scaffold" because it is frequently found in successful drugs and can interact with a wide range of biological targets. researchgate.net The non-planar, three-dimensional nature of the sp3-hybridized pyrrolidine ring allows for a better exploration of the pharmacophore space compared to flat, aromatic rings. nih.gov This structural complexity is crucial for achieving high-affinity and selective binding to protein targets. The this compound core provides a robust framework for building such scaffolds, which are then used to develop new investigational drugs for various diseases.
Development of Pyrrolidinyl Propanenitrile-Based Scaffolds for Biological Target Modulation Studies
The development of scaffolds based on the pyrrolidinyl propanenitrile core has been instrumental in the study and modulation of various biological targets, particularly enzymes implicated in disease. By systematically modifying the core structure, researchers can fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects.
Contribution to the Design of Enzyme Inhibitors (e.g., JAK, NMT)
The pyrrolidine scaffold has been central to the design of potent and selective enzyme inhibitors. A significant area of application is in the development of Janus kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases and certain cancers. nih.gov For example, novel pyrrolopyrimidine derivatives incorporating a pyrrolidine moiety have been synthesized and evaluated as selective JAK1 inhibitors. nih.gov The structure-activity relationship studies of these compounds reveal that the pyrrolidine core is essential for their inhibitory activity.
Similarly, N-myristoyltransferase (NMT) has been identified as a promising drug target for treating parasitic infections and cancers. The development of NMT inhibitors often involves scaffolds that can mimic the natural substrates of the enzyme. While specific examples detailing the use of this compound are sparse, the broader class of pyrrolidine-containing molecules is actively being explored for this purpose due to the scaffold's versatility and proven track record in enzyme inhibitor design.
Structure-Activity Relationship (SAR) Studies on Derivatives to Understand Molecular Interactions
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of the pyrrolidinyl propanenitrile scaffold, SAR studies involve synthesizing a series of analogues with systematic modifications and evaluating their effects on a specific biological target. nih.gov
For instance, in the development of JAK inhibitors, SAR studies have explored how different substituents on the pyrrolidine ring and modifications of the appended chemical groups impact potency and selectivity against different JAK isozymes. nih.govnih.gov These studies have shown that even minor changes, such as altering the stereochemistry or adding small functional groups, can lead to significant differences in biological activity. mdpi.com Such detailed molecular understanding is crucial for optimizing lead compounds into clinical candidates with improved efficacy and reduced side effects. nih.gov
Strategies for Chemical Library Generation and Diversity-Oriented Synthesis based on the Pyrrolidinyl Propanenitrile Core
To accelerate the discovery of new drugs, chemists often employ strategies to rapidly generate large numbers of diverse compounds, known as chemical libraries. Diversity-oriented synthesis (DOS) is a powerful approach that aims to create collections of molecules with high structural and skeletal diversity from a common starting material. scispace.comcam.ac.uk
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile?
The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting pyrrolidin-3-yl derivatives with propanenitrile precursors under basic conditions (e.g., sodium hydroxide in dichloromethane). Purification often employs flash column chromatography to isolate the product . Industrial methods scale this process using continuous flow reactors for efficiency .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
1H and 13C NMR spectroscopy are critical for structural confirmation. Key signals include:
- 1H NMR : Peaks for the pyrrolidine ring protons (δ 1.5–3.0 ppm) and nitrile-adjacent methyl groups (δ 1.2–1.4 ppm).
- 13C NMR : A distinct nitrile carbon signal near δ 120 ppm.
Mass spectrometry (MS) and IR spectroscopy (C≡N stretch ~2250 cm⁻¹) further validate the structure .
Q. What factors influence the compound’s stability during storage?
Stability is pH- and temperature-sensitive. Store at room temperature in inert solvents (e.g., acetonitrile) under nitrogen to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light or moisture, which can degrade the pyrrolidine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Maintain 0–5°C during nitrile group introduction to minimize side reactions.
- Catalysts : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but require post-synthesis solvent exchange for purification .
Q. What strategies are effective for studying its enzyme inhibition mechanisms?
- Kinetic Assays : Measure IC50 values using fluorogenic substrates. For example, this compound inhibits glycogen synthase kinase-3β (GSK-3β) with an IC50 of 2.24 µM .
- Molecular Docking : Use software like AutoDock to predict binding modes with the enzyme’s active site, focusing on interactions between the nitrile group and catalytic residues .
Q. How can computational methods aid in understanding its biological interactions?
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., nitrile group’s electrophilicity).
- Molecular Dynamics (MD) : Simulate binding stability with targets like G-protein-coupled receptors (GPCRs) over 100 ns trajectories to assess conformational changes .
Q. How can researchers resolve contradictions in biological activity data?
- Case Study : If IC50 values vary across studies, validate assay conditions (e.g., pH, substrate concentration) and purity (≥98% by HPLC). Cross-reference with structural analogs (e.g., 2-Methyl-2-(4-nitrophenyl)propanenitrile) to isolate substituent effects .
Q. What approaches are used to design analogs for structure-activity relationship (SAR) studies?
- Substitution Patterns : Replace the pyrrolidine ring with piperidine or morpholine to assess ring size impact.
- Functional Group Modifications : Convert the nitrile to an amine (via catalytic hydrogenation) and compare bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
